4-Ethyl-2-fluoroaniline
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Overview
Description
4-Ethyl-2-fluoroaniline is a compound with the molecular formula C8H10FN . It has a molecular weight of 139.17 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 26 Ų . Physical and Chemical Properties Analysis
This compound has a boiling point of 196.7±20.0°C at 760 mmHg . It is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C . The compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Biological Activity
4-Ethyl-2-fluoroaniline is utilized as a precursor in the synthesis of diverse compounds with potential biological activities. For instance, it was involved in the synthesis of thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. The synthesized compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, with some exhibiting notable antifungal activity as well (Abdel‐Wadood et al., 2014).
Toxicity and Metabolite Identification
In a toxicity assessment study involving earthworms, this compound was part of a group of compounds whose effects on endogenous metabolites were analyzed. The study identified potential biomarkers for xenobiotic toxicity by observing changes in the biochemical profiles of exposed earthworms (Bundy et al., 2002).
Structural Analysis and Molecular Docking
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) was synthesized, which included the use of 4-fluoroaniline. This compound underwent extensive structural analysis and molecular docking to understand its interaction with proteins. The study found significant binding energies, indicating efficient associations between FTEAA and target proteins, suggesting its potential in therapeutic applications (Khan et al., 2022).
Agricultural Application
In agricultural research, derivatives of ethyl oxanilate, synthesized using this compound, were tested as gametocides on common wheat. The fluoro derivative was identified as having stable aqueous suspension properties and was less toxic for plants compared to standard chemical hybridizing agents (Iskra et al., 2013).
Safety and Hazards
Future Directions
The inclusion of fluorine atoms or heterocyclic moieties into drug structures is a recurrent motif in medicinal chemistry . The combination of these two features is constantly appearing in new molecular entities with various biological activities . This suggests that compounds like 4-Ethyl-2-fluoroaniline could have potential applications in the development of new drugs .
Mechanism of Action
Target of Action
Anilines, the class of compounds to which 4-ethyl-2-fluoroaniline belongs, are known to interact with various biological targets .
Mode of Action
Anilines, in general, are known to undergo various reactions such as nucleophilic substitution and reduction . The fluoro group on the aniline ring may influence these reactions, but the specifics would depend on the exact biological context.
Biochemical Pathways
Anilines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s worth noting that anilines can have various effects depending on their specific substitutions and the biological context .
Properties
IUPAC Name |
4-ethyl-2-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORZDGJEVGIUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611104 |
Source
|
Record name | 4-Ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821791-69-9 |
Source
|
Record name | 4-Ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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